molecular formula C15H12BNO4 B1434219 (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid CAS No. 935701-06-7

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

Cat. No.: B1434219
CAS No.: 935701-06-7
M. Wt: 281.07 g/mol
InChI Key: WRSBMRWOQUJLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable phenyl compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids under mild conditions. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: In organic synthesis, (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, making it a useful scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value chemicals.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the 1,3-dioxoisoindolin-2-yl moiety, making it less complex but still useful in cross-coupling reactions.

    (4-(1,3-Dioxoisoindolin-2-yl)phenyl)boronic acid: Similar structure but with the boronic acid group in a different position on the phenyl ring.

Uniqueness: (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxoisoindolin-2-yl moiety, which can impart additional reactivity and binding properties. This makes it a more versatile and potentially more effective compound in applications requiring specific interactions with biological targets or complex synthetic transformations.

Properties

IUPAC Name

[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBMRWOQUJLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Reactant of Route 6
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.